Cas no 1481952-45-7 (1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol)

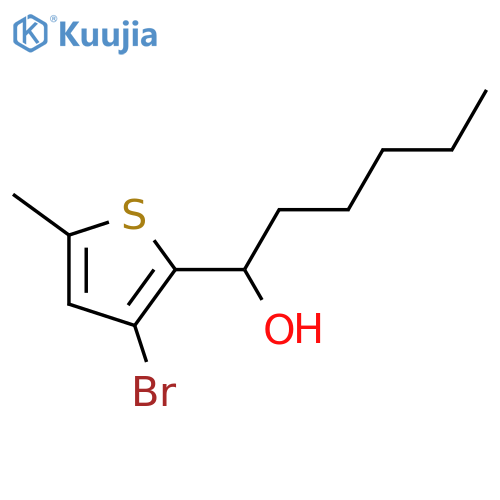

1481952-45-7 structure

商品名:1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol

CAS番号:1481952-45-7

MF:C11H17BrOS

メガワット:277.221081495285

MDL:MFCD21192660

CID:5607959

PubChem ID:65278963

1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-methyl-α-pentyl-2-thiophenemethanol

- 1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol

- EN300-8625909

- AKOS014613714

- 1481952-45-7

-

- MDL: MFCD21192660

- インチ: 1S/C11H17BrOS/c1-3-4-5-6-10(13)11-9(12)7-8(2)14-11/h7,10,13H,3-6H2,1-2H3

- InChIKey: VGQGBEVEBVHTGZ-UHFFFAOYSA-N

- ほほえんだ: C(C1=C(C=C(S1)C)Br)(O)CCCCC

計算された属性

- せいみつぶんしりょう: 276.01835g/mol

- どういたいしつりょう: 276.01835g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 48.5Ų

1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8625909-0.5g |

1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |

1481952-45-7 | 95.0% | 0.5g |

$877.0 | 2025-02-21 | |

| Enamine | EN300-8625909-0.1g |

1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |

1481952-45-7 | 95.0% | 0.1g |

$804.0 | 2025-02-21 | |

| Enamine | EN300-8625909-1.0g |

1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |

1481952-45-7 | 95.0% | 1.0g |

$914.0 | 2025-02-21 | |

| Enamine | EN300-8625909-10.0g |

1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |

1481952-45-7 | 95.0% | 10.0g |

$3929.0 | 2025-02-21 | |

| Enamine | EN300-8625909-2.5g |

1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |

1481952-45-7 | 95.0% | 2.5g |

$1791.0 | 2025-02-21 | |

| Enamine | EN300-8625909-5g |

1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |

1481952-45-7 | 5g |

$2650.0 | 2023-09-02 | ||

| Enamine | EN300-8625909-1g |

1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |

1481952-45-7 | 1g |

$914.0 | 2023-09-02 | ||

| Enamine | EN300-8625909-0.25g |

1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |

1481952-45-7 | 95.0% | 0.25g |

$840.0 | 2025-02-21 | |

| Enamine | EN300-8625909-0.05g |

1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |

1481952-45-7 | 95.0% | 0.05g |

$768.0 | 2025-02-21 | |

| Enamine | EN300-8625909-10g |

1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol |

1481952-45-7 | 10g |

$3929.0 | 2023-09-02 |

1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

1481952-45-7 (1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol) 関連製品

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量